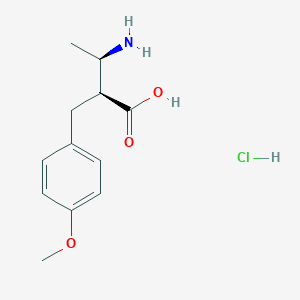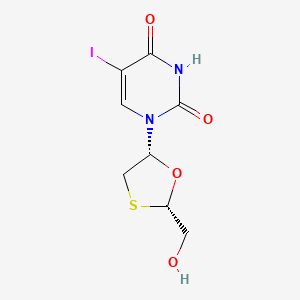
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil is a synthetic nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral therapies. Its unique structure, which includes an iodinated uracil moiety and an oxathiolane ring, contributes to its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil typically involves multiple steps:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring under acidic conditions.
Iodination of Uracil: The uracil moiety is iodinated using iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent.
Coupling Reaction: The iodinated uracil is then coupled with the oxathiolane ring through a glycosylation reaction, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodinated uracil moiety, potentially leading to deiodination.
Substitution: The iodine atom in the uracil ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of uracil derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Deiodinated uracil derivatives.
Substitution: Uracil derivatives with various substituents replacing the iodine atom.
科学的研究の応用
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.
Medicine: Investigated for its antiviral properties, particularly against viruses like HIV and hepatitis B.
作用機序
The mechanism of action of (+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil involves its incorporation into viral DNA by viral polymerases. This incorporation leads to chain termination or mutations, thereby inhibiting viral replication. The compound targets viral enzymes and pathways involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Lamivudine: Another nucleoside analog with antiviral properties.
Emtricitabine: Similar in structure and function, used in the treatment of HIV.
Zidovudine: An older nucleoside analog with a similar mechanism of action.
Uniqueness
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil is unique due to its iodinated uracil moiety, which enhances its stability and biological activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential efficacy in antiviral therapies.
特性
CAS番号 |
137530-48-4 |
|---|---|
分子式 |
C8H9IN2O4S |
分子量 |
356.14 g/mol |
IUPAC名 |
1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 |
InChIキー |
UYRNPIMGMUUQJL-RITPCOANSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)I |
正規SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


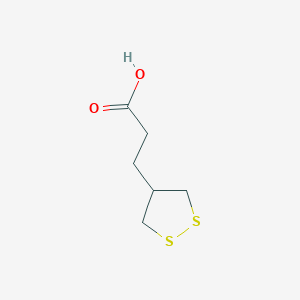
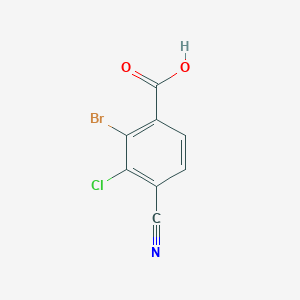

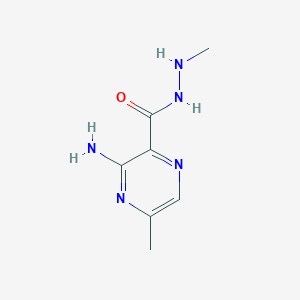
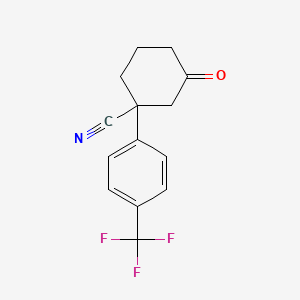
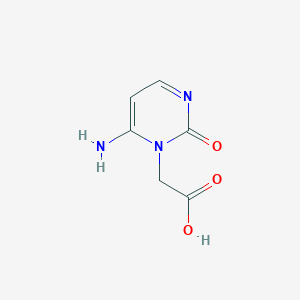
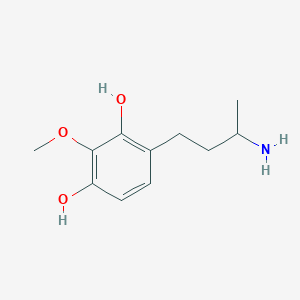
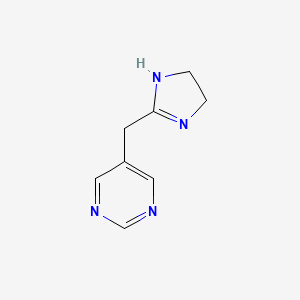

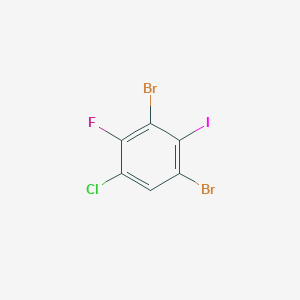
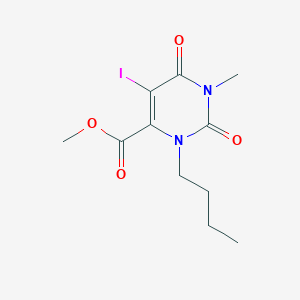

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
